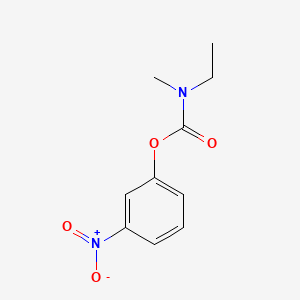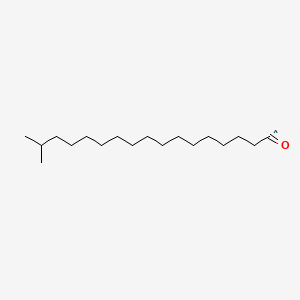
2,2-二甲基丙酸-d6
概述
描述
Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic-d6 Acid, is a deuterated form of pivalic acid. It is a carboxylic acid with the molecular formula C5H4D6O2. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes Pivalic-d6 Acid particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Pivalic-d6 Acid has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in NMR spectroscopy due to its unique deuterium labeling, which provides distinct signals.
Biology: The compound is used in metabolic studies to trace biochemical pathways involving carboxylic acids.
Medicine: Pivalic-d6 Acid is employed in the synthesis of labeled pharmaceuticals for drug metabolism studies.
Industry: It is used in the production of high-performance polymers and as a stabilizer in various chemical processes.
作用机制
Target of Action
Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It is primarily used in organic synthesis as a protective group for alcohols . It is also used as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .
Mode of Action
Pivalic-d6 Acid is known to assist in the Biginelli reaction, a multicomponent one-pot reaction involving urea, ethylacetoacetate, and benzaldehyde . This reaction is catalyzed by several acid catalysts, and the acid-catalyzed activation of electrophiles is a probable mode of catalytic action . Pivalic-d6 Acid, as an acid catalyst, facilitates the reaction by activating the electrophiles .
Biochemical Pathways
Pivalic-d6 Acid is involved in the biosynthesis and biodegradation pathways of compounds having a quaternary carbon atom . In Rhodococcus erythropolis, pivalic acid is transformed into two starter units: isobutyric and 2-methylbutyric acids. These precursors are employed in the biosynthesis of iso-fatty acids and even anteiso-fatty acids .
Pharmacokinetics
It is known that esters of pivalic-d6 acid are unusually resistant to hydrolysis, which may impact its bioavailability .
Result of Action
The primary result of Pivalic-d6 Acid’s action is the synthesis of dihydropyrimidinones and dihydrothiopyrimidinones . These compounds have a myriad of medicinal properties, including acting as calcium channel blockers and antihypertensive and anti-inflammatory agents .
Action Environment
The action of Pivalic-d6 Acid can be influenced by various environmental factors. For instance, the Biginelli reaction, in which Pivalic-d6 Acid plays a crucial role, can be carried out under solvent-free conditions . This suggests that the reaction environment can significantly impact the efficacy and stability of Pivalic-d6 Acid.
生化分析
Biochemical Properties
Pivalic-d6 Acid plays a significant role in biochemical reactions. It forms conjugates with endogenous carnitine and enhances its excretion . The transformation of Pivalic-d6 Acid to isobutyric and 2-methylbutyric acids opens a potential way to biodegradation of exogenous Pivalic-d6 Acid .
Cellular Effects
It is known that the transformation of Pivalic-d6 Acid to isobutyric and 2-methylbutyric acids can potentially influence cell function .
Molecular Mechanism
The molecular mechanism of Pivalic-d6 Acid involves a Pivalic-d6 Acid assisted C–H bond activation mechanism for rhodium catalyzed formation of α-branched amines with C–C and C–N bond couplings . The essential role of Pivalic-d6 Acid is as a co-catalyst for the activation of the ortho -C (sp 2)–H bond .
Temporal Effects in Laboratory Settings
It is known that Pivalic-d6 Acid can serve as a starter unit in the biosynthesis of fatty acids .
Metabolic Pathways
Pivalic-d6 Acid is involved in metabolic pathways that lead to the degradation of Pivalic-d6 Acid and similar compounds to products with other than quaternary carbon atoms . It is assumed that, in higher multicellular organisms, the t-butyl group, e.g., in ginkgolides, is formed by the cleavage of the C–C bond adjacent to a gem-dimethyl unit followed by methylation elicited by S -adenosylmethionine .
准备方法
Synthetic Routes and Reaction Conditions
Pivalic-d6 Acid can be synthesized through several methods. One common approach involves the hydrocarboxylation of isobutene via the Koch reaction. This reaction requires an acid catalyst such as hydrogen fluoride. The general reaction is as follows:
(CH3)2C=CH2+CO+H2O→(CD3)3CCO2H
In this reaction, deuterated reagents are used to ensure the incorporation of deuterium atoms.
Another method involves the carbonation of the Grignard reagent formed from tert-butyl chloride. The reaction proceeds as follows:
t−BuMgBr+CO2→t−BuCO2MgBr→(CD3)3CCO2H
This method also utilizes deuterated reagents to achieve the desired deuteration.
Industrial Production Methods
On an industrial scale, Pivalic-d6 Acid can be produced as a byproduct from the production of semisynthetic penicillins like ampicillin and amoxicillin. The process involves the recovery and purification of the acid from the reaction mixture.
化学反应分析
Types of Reactions
Pivalic-d6 Acid undergoes various chemical reactions, including:
Oxidation: Pivalic-d6 Acid can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: Pivalic-d6 Acid can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Pivalic-d6 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Pivalic Acid: The non-deuterated form of Pivalic-d6 Acid.
2-Methylbutanoic Acid: An isomer of pivalic acid with a different carbon skeleton.
3-Methylbutanoic Acid: Another isomer of pivalic acid with a different carbon skeleton.
Compared to these compounds, Pivalic-d6 Acid offers unique advantages in NMR spectroscopy and metabolic studies due to its deuterium labeling, which provides distinct and easily identifiable signals.
属性
CAS 编号 |
95926-89-9 |
|---|---|
分子式 |
C5H10O2 |
分子量 |
108.17 |
IUPAC 名称 |
3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3 |
InChI 键 |
IUGYQRQAERSCNH-WFGJKAKNSA-N |
SMILES |
CC(C)(C)C(=O)O |
同义词 |
2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2,2-Trimethylacetic-d6 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2-Dimethylpropionic-d6 Acid; Neopentanoic-d6 Acid; Neovaleric-d6 Acid; Trimethylacetic-d6 Acid; Trimethylme |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)


![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)
![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)
![3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)
